N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine: is a chemical compound with the molecular formula C9H18ClN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isobutyl-1,5-dimethyl-1H-pyrazol-4-one, while reduction may produce this compound derivatives with additional hydrogen atoms .
Scientific Research Applications
N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A related compound with similar structural features and applications.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with distinct chemical properties and uses.
Uniqueness
N-isobutyl-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)5-10-9-6-11-12(4)8(9)3;/h6-7,10H,5H2,1-4H3;1H |
InChI Key |
HJHYIFFYEQACDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC(C)C.Cl |
Origin of Product |
United States |
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